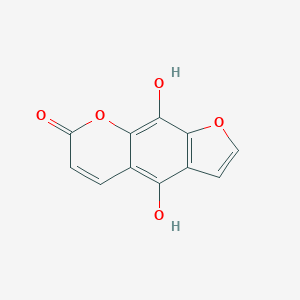

5,8-Dihydroxypsoralène

Vue d'ensemble

Description

7H-Furo(3,2-g)(1)benzopyran-7-one is a linear furanocoumarin compound that has been the subject of various synthetic studies due to its biological properties. The compound is characterized by a fused ring system that includes a furan ring and a benzopyran moiety.

Synthesis Analysis

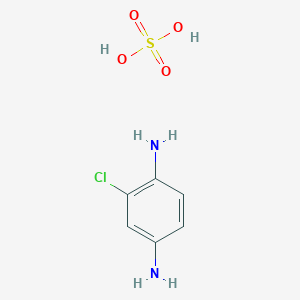

The synthesis of 7H-furo(3,2-g)(1)benzopyran-7-ones has been reported through different methods. One approach involves the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with C6H5CH2COONa-Ac2O, leading to the formation of compounds such as IIIa and b . Another method starts with phloroglucinol as the starting material, proceeding through etherification, iodination, Pechmann condensation, coupling reaction, hydrolysis, and decarboxylation to yield the target compound . These methods emphasize mild conditions and normal pressure, aiming for simplicity and efficiency in the synthesis process.

Molecular Structure Analysis

The molecular structure of a derivative of 7H-furo(3,2-g)(1)benzopyran-7-one has been elucidated using X-ray diffraction data. The compound was found to crystallize in the monoclinic space group C2/c, with the three-ring framework of the molecule being nearly planar. However, the side chain attached at the C(9) position exhibits significant folding and is inclined relative to the ring system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7H-furo(3,2-g)(1)benzopyran-7-one derivatives include condensation, etherification, iodination, Pechmann condensation, coupling reactions, hydrolysis, and decarboxylation. These reactions have been optimized to improve yields and to ensure that the synthesis can be performed under relatively simple conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 7H-furo(3,2-g)(1)benzopyran-7-ones and their derivatives have been characterized using various spectroscopic techniques. UV, IR, 1H NMR, and Mass spectral data have been provided to confirm the structure of the synthesized compounds . These analytical methods are crucial for verifying the identity and purity of the compounds obtained from the synthetic procedures.

Applications De Recherche Scientifique

Voies de biosynthèse

Le 5,8-dihydroxypsoralène est impliqué dans la biosynthèse de divers composés dans les plantes. Par exemple, son rôle dans la conversion en isopimpinellin dans Ruta graveolens a été étudié .

Production de mélanine

Ce composé a été indiqué pour stimuler la production de mélanine dans les cellules de mélanome, ce qui pourrait avoir des implications pour les thérapies de pigmentation de la peau .

Thérapie photodynamique

Les psoralènes, y compris le this compound, sont connus pour leur utilisation en thérapie photodynamique (PDT). La PDT est un traitement qui utilise des agents photosensibilisants, ainsi que la lumière, pour produire des effets cytotoxiques qui peuvent être utilisés dans les traitements anticancéreux .

Immunomodulation

Les propriétés immunogènes du psoralène photoactivé sont prometteuses pour des applications cliniques telles que l'immunomodulation .

Anticoagulation

Les coumarines, une classe de composés qui comprend le this compound, ont été utilisées comme thérapeutiques humaines pour l'anticoagulation .

Applications dermatologiques

Les furanocoumarines, qui comprennent les psoralènes comme le this compound, présentent un intérêt thérapeutique potentiel en dermatologie, notamment pour le traitement de maladies comme la maladie de Crohn .

Mécanisme D'action

Target of Action

5,8-Dihydroxypsoralen is a natural product from Pueraria lobata (Willd.) Ohwi

Mode of Action

It is known that it is effectively and selectively converted into 5,8-dimethoxypsoralen by roots of ruta graveolens .

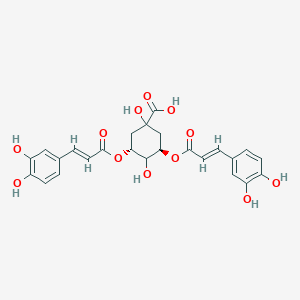

Biochemical Pathways

5,8-Dihydroxypsoralen is part of the coumarin biosynthesis pathway, which originates from the phenylpropanoid pathway . It is involved in the synthesis of furanocoumarins, a major class of phytoalexins derived from umbelliferone . Both 5- and 8-hydroxylation pathways can lead to the final product, but 5,8-dihydroxypsoralen was also demonstrated to be a possible precursor in Ruta graveolens .

Pharmacokinetics

It is known that it is metabolized from the o-demethylation and oxidative cleavage of xanthotoxin .

Action Environment

The action of 5,8-Dihydroxypsoralen can be influenced by various environmental factors. For instance, the enzymatic turnover of the pathways could explain the prevalence of one of the three routes in a given plant .

Propriétés

IUPAC Name |

4,9-dihydroxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEPISXWRUMGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C3=C(C=CO3)C(=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162436 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14348-23-3 | |

| Record name | 4,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

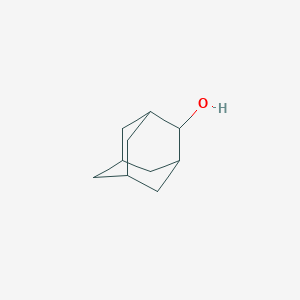

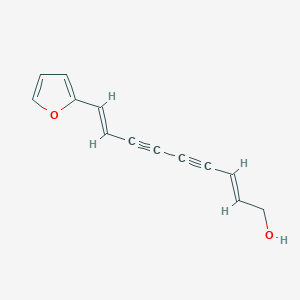

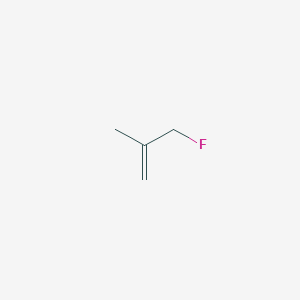

Feasible Synthetic Routes

Q & A

Q1: How is 5,8-Dihydroxypsoralen formed in the body, and what is its significance?

A: 5,8-Dihydroxypsoralen is a key metabolite of 8-methoxypsoralen (8-MOP), a drug used in the treatment of skin conditions like psoriasis. Research shows that 8-MOP undergoes extensive metabolism in the rat, with 5,8-dihydroxypsoralen being identified as a significant urinary metabolite. [] This biotransformation involves multiple pathways, including O-demethylation, hydroxylation, and oxidation. [] Interestingly, 5,8-dihydroxypsoralen itself plays a crucial role in the biosynthesis of isopimpinellin, a naturally occurring furanocoumarin. []

Q2: Does the administration route of 8-methoxypsoralen influence its elimination, and how does this relate to 5,8-dihydroxypsoralen formation?

A: Studies in mice reveal that the elimination half-life of 8-methoxypsoralen is significantly longer after intraperitoneal (IP) administration compared to intravenous (IV) administration at the same dose. [] While the exact mechanism for this dose-dependent elimination is unclear, it could involve enzyme saturation or product inhibition. [] This difference in elimination kinetics could potentially impact the extent of 5,8-dihydroxypsoralen formation, although further research is needed to confirm this relationship.

Q3: Can prior exposure to certain substances alter the metabolism of 8-methoxypsoralen and, consequently, the production of 5,8-dihydroxypsoralen?

A: Yes, pretreatment with enzyme inducers like phenobarbital, beta-naphthoflavone, and even 8-methoxypsoralen itself has been shown to significantly increase the total body clearance of 8-methoxypsoralen in rats. [] This induction of metabolism leads to alterations in the urinary metabolite profile. For instance, phenobarbital pretreatment increases the excretion of the sulfate conjugate of 5-hydroxy-8-methoxypsoralen, while 8-methoxypsoralen and beta-naphthoflavone pretreatment enhance the excretion of a labile sulfate conjugate of 5,8-dihydroxypsoralen. [] These findings highlight the potential for pharmacokinetic interactions between 8-methoxypsoralen and other drugs.

Q4: What analytical techniques are employed to identify and quantify 8-methoxypsoralen and its metabolites, including 5,8-dihydroxypsoralen?

A: Various methods have been employed to study 8-methoxypsoralen metabolism. High-performance liquid chromatography (HPLC) has been used to separate and detect 8-methoxypsoralen and its metabolites in urine samples. [, ] Additionally, mass spectrometry techniques, such as thermospray and fast atom bombardment, have proven valuable for identifying specific metabolites, including the intact sulfate conjugate of 5-hydroxy-8-methoxypsoralen. [] These analytical tools are crucial for understanding the metabolic fate of 8-methoxypsoralen and the formation of metabolites like 5,8-dihydroxypsoralen.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)